An In-depth Technical Guide to 5-Bromopyrimidine-2-carbaldehyde: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to 5-Bromopyrimidine-2-carbaldehyde: Properties, Synthesis, and Synthetic Utility
Introduction
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are cornerstone scaffolds, integral to the structure of countless therapeutic agents and functional materials.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. 5-Bromopyrimidine-2-carbaldehyde is a bifunctional building block of significant interest, featuring two distinct reactive sites: an aldehyde group amenable to a wide array of transformations and a bromine atom perfectly positioned for modern cross-coupling reactions.
This guide provides a comprehensive technical overview of 5-Bromopyrimidine-2-carbaldehyde. While publicly available experimental data for this specific molecule is limited, this document will leverage established principles of physical organic chemistry, data from closely related analogs such as 5-bromopyridine-2-carbaldehyde, and known reactivity patterns of the pyrimidine nucleus to provide a robust and predictive analysis for the research scientist. We will explore its core chemical properties, propose logical synthetic routes, detail its reactivity, and discuss its potential applications as a versatile intermediate in drug discovery and organic synthesis.
Core Physicochemical and Spectroscopic Profile
The precise physicochemical and spectroscopic properties of a compound are critical for its application in synthesis, guiding choices on reaction conditions, purification methods, and structural confirmation.
Physical and Chemical Properties
While extensive experimental data for 5-Bromopyrimidine-2-carbaldehyde is not widely published, we can infer its key properties. It is expected to be a solid at room temperature, similar to its pyridine analog, 5-bromopyridine-2-carbaldehyde, which has a melting point of 91-96 °C.[3] The presence of the polar aldehyde and the electronegative nitrogen atoms in the pyrimidine ring suggests moderate solubility in polar organic solvents.
| Property | Data / Predicted Value | Source |
| Molecular Formula | C₅H₃BrN₂O | - |
| Molecular Weight | 187.00 g/mol | - |
| CAS Number | 944902-05-0 | [4] |
| Appearance | Predicted: White to yellow solid | Inferred from[3][5] |
| Melting Point | Predicted: 90-100 °C | Inferred from[3] |
| Boiling Point | Data not available; likely decomposes | - |
| Solubility | Predicted: Soluble in Methanol, Chloroform, Ethyl Acetate; Insoluble in water. | Inferred from[5][6][7] |
Spectroscopic Data Interpretation
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthetic compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is a key identifier. For 5-Bromopyrimidine-2-carbaldehyde, the spectrum is expected to show three distinct signals in the aromatic/aldehyde region. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the δ 9.9-10.1 ppm range. The two pyrimidine protons will appear as singlets (or very narrowly coupled doublets) in the δ 8.8-9.2 ppm range, with their exact shifts influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the bromine, and the aldehyde group. A reported spectrum shows peaks at δ 10.03 (s, 1H), 8.85 (dd, 1H), 8.02 (ddd, 1H), and 7.85 (dd, 1H), though this appears to be for the pyridine analog.[7] A spectrum specifically for 5-Bromopyrimidine-2-carboxaldehyde is also available for reference.[4]
-
¹³C NMR : The carbon spectrum will feature five signals. The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-193 ppm. The four pyrimidine carbons will have distinct shifts, with the carbon bearing the bromine (C5) appearing in the δ 120-125 ppm range and the carbon bearing the aldehyde (C2) further downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, sharp carbonyl (C=O) stretching band for the aldehyde, anticipated around 1700-1715 cm⁻¹. Additional characteristic peaks will include C-H stretching from the aldehyde proton (~2820 and ~2720 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of the formyl radical (•CHO) or a bromine radical (•Br).
Synthesis and Preparation
A reliable and efficient synthesis is paramount for the utility of any chemical building block. While specific literature procedures for 5-Bromopyrimidine-2-carbaldehyde are not prevalent, logical synthetic pathways can be devised from known transformations of pyrimidine systems. A highly plausible route involves the oxidation of the corresponding primary alcohol, 5-bromo-2-(hydroxymethyl)pyrimidine.
Proposed Synthetic Workflow: Oxidation of 5-Bromo-2-(hydroxymethyl)pyrimidine
This two-step approach starts with the commercially available 5-bromopyrimidine and proceeds through a hydroxymethyl intermediate.
Caption: Proposed two-step synthesis of 5-Bromopyrimidine-2-carbaldehyde.
Detailed Experimental Protocol (Proposed)
Rationale: The synthesis of pyrimidine aldehydes via the corresponding organolithium species is a known, albeit challenging, transformation due to the instability of pyrimidinyl lithium intermediates.[8] Carrying out the reaction at very low temperatures (below -90 °C) is critical to prevent decomposition.[8] Subsequent oxidation with a mild oxidant like manganese dioxide (MnO₂) is a standard and high-yielding method for converting benzylic-type alcohols to aldehydes without over-oxidation.
Step 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyrimidine
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -100 °C using a liquid nitrogen/ethanol bath.
-
Add 5-bromopyrimidine (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -90 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous THF (20 mL).
-
Add the DMF solution dropwise to the pyrimidinyl lithium solution, again keeping the temperature below -90 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1 hour at -90 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde intermediate from this step is often unstable. Therefore, without purification, dissolve the crude material in methanol (50 mL) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir for 1 hour, then quench with water and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-2-(hydroxymethyl)pyrimidine.
Step 2: Oxidation to 5-Bromopyrimidine-2-carbaldehyde
-
Dissolve the 5-bromo-2-(hydroxymethyl)pyrimidine (1.0 eq) in dichloromethane (DCM, 100 mL).
-
Add activated manganese dioxide (MnO₂, 10 eq by weight) to the solution.
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Bromopyrimidine-2-carbaldehyde.
-
If necessary, purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Bromopyrimidine-2-carbaldehyde lies in the orthogonal reactivity of its two functional groups. The aldehyde serves as an electrophilic handle, while the C-Br bond is a prime site for metal-catalyzed cross-coupling.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to numerous molecular architectures.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of 2-(aminomethyl)-5-bromopyrimidines.
-
Wittig Reaction: Chain extension is readily achievable via the Wittig reaction with various phosphorus ylides to form substituted alkenes.[9]
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex scaffolds.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 5-bromopyrimidine-2-carboxylic acid or reduced to 5-bromo-2-(hydroxymethyl)pyrimidine.[10]
Reactions of the Carbon-Bromine Bond: Suzuki-Miyaura Coupling
The C5-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.[11][12] The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step of the catalytic cycle.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
Exemplary Protocol: Suzuki-Miyaura Coupling
Rationale: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in Suzuki couplings.[13] A common and effective system for heteroaryl bromides involves a palladium catalyst like Pd(PPh₃)₄ and a carbonate base in a mixed aqueous/organic solvent system.[12]
-
To a microwave vial or Schlenk flask, add 5-Bromopyrimidine-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 5-aryl-pyrimidine-2-carbaldehyde product.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs, including antivirals, anticancer agents, and antibiotics.[1][2] Its nitrogen atoms are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.
5-Bromopyrimidine-2-carbaldehyde is a powerful tool for drug discovery programs for several reasons:
-
Bifunctional Handle: It allows for sequential or orthogonal derivatization. The bromine can be coupled first, followed by modification of the aldehyde, or vice versa.
-
Vectorial Diversity: New substituents can be introduced at two different vectors (C2 and C5), allowing for thorough exploration of the surrounding chemical space of a target's binding pocket.
-
Library Synthesis: The reliability of reactions like reductive amination and Suzuki coupling makes this building block ideal for the parallel synthesis of compound libraries to screen for biological activity.
Safety and Handling
As a brominated aromatic aldehyde, 5-Bromopyrimidine-2-carbaldehyde should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: It is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For handling larger quantities or fine powders, respiratory protection may be necessary.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is often refrigerated (2-8 °C).[3]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[14][16]
Conclusion
5-Bromopyrimidine-2-carbaldehyde represents a highly valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its dual functionality allows for the strategic and controlled introduction of molecular complexity, making it an ideal starting point for the synthesis of novel heterocyclic compounds. By leveraging predictable reactivity and established protocols for its core functional groups, researchers can effectively utilize this reagent to construct libraries of diverse molecules for applications ranging from drug discovery to the development of advanced materials. This guide provides the foundational knowledge and procedural insights necessary for scientists to confidently incorporate this potent scaffold into their research programs.
References
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PubChem. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562. Retrieved from [Link]
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Chemsrc. 2(1H)-Pyridinone,5-methoxy-(9CI) | CAS#:61941-79-5. Retrieved from [Link]
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SpectraBase. 5-Bromopyrimidine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic acid. Retrieved from [Link]
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PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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